Physicochemical Profiling and Synthetic Utility of 5-Amino-1,3,3,7-tetramethylindolin-2-one
Physicochemical Profiling and Synthetic Utility of 5-Amino-1,3,3,7-tetramethylindolin-2-one
Executive Summary & Structural Rationale
The indolin-2-one (oxindole) scaffold is a privileged structure in drug discovery, most notably recognized as the hinge-binding core of several FDA-approved multi-targeted receptor tyrosine kinase (RTK) inhibitors. However, the unsubstituted oxindole core often suffers from pharmacokinetic liabilities, including rapid phase I metabolism and poor membrane permeability.
The highly engineered derivative, 5-Amino-1,3,3,7-tetramethylindolin-2-one (CAS: 1248566-31-5) 1, introduces a specific substitution pattern designed to overcome these challenges:
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C3-Gem-Dimethylation: Unsubstituted C3 positions in oxindoles are highly prone to enolization, leading to oxidative degradation. The 3,3-dimethylation completely blocks this metabolic hotspot, significantly increasing the half-life of the scaffold.
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N1 and C7 Methylation: Methylation at N1 removes the hydrogen bond donor capacity of the lactam, lowering the Topological Polar Surface Area (TPSA) and enhancing passive membrane permeability. The adjacent C7-methyl group provides critical steric shielding, locking the conformation of the lactam and restricting the rotational degrees of freedom.
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C5-Amino Functionalization: The primary amine at the C5 position acts as a versatile, electron-rich synthetic vector, allowing for rapid diversification via amidation, sulfonylation, or Buchwald-Hartwig cross-coupling.
Physicochemical Profile
Understanding the baseline physicochemical properties of this building block is critical for predicting its behavior in both synthetic workflows and biological assays 2.
| Property | Value |
| Chemical Name | 5-Amino-1,3,3,7-tetramethylindolin-2-one |
| CAS Registry Number | 1248566-31-5 |
| Molecular Formula | C₁₂H₁₆N₂O |
| Molecular Weight | 204.27 g/mol |
| Topological Polar Surface Area (TPSA) | ~46.3 Ų |
| Hydrogen Bond Donors | 1 (Primary amine, -NH₂) |
| Hydrogen Bond Acceptors | 2 (Carbonyl O, Amine N) |
| Rotatable Bonds | 1 |
| Appearance | Solid (typically off-white to pale brown powder) |
Field-Proven Handling Insights: While the tetramethylated core provides significant metabolic stability, the electron-rich C5-aniline is susceptible to atmospheric oxidation. Batches of this building block must be stored under an inert atmosphere (Argon or Nitrogen) at 2-8°C. A visual shift from an off-white powder to a dark brown solid is a qualitative indicator of N-oxidation or dimerization, necessitating immediate analytical QC.
Analytical Characterization & Quality Control
Because the C5-aniline moiety is susceptible to slow oxidation upon prolonged exposure to light and air, rigorous Quality Control (QC) is required before deploying this building block in high-throughput library synthesis.
Protocol 1: Self-Validating LC-MS/MS Purity Assessment
Objective: To verify the purity and structural integrity of the building block prior to library synthesis. Causality & Rationale: An acidic mobile phase is explicitly chosen to ensure the complete protonation of the C5-amine (estimated pKa ~4.5). This maximizes the ionization efficiency in positive Electrospray Ionization (ESI+) mode, ensuring trace oxidative impurities (e.g., nitroso or azo dimers) are detected.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 1.0 mg of 5-Amino-1,3,3,7-tetramethylindolin-2-one in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 10 µg/mL using 50:50 Water:Acetonitrile.
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Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (1.7 µm, 2.1 x 50 mm) maintained at 40°C.
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Solvent System:
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Mobile Phase A: 0.1% Formic Acid in Milli-Q Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient Elution: Run a linear gradient from 5% B to 95% B over 3.0 minutes at a flow rate of 0.6 mL/min. (Rationale: The rapid gradient effectively separates the highly polar oxidative degradation products from the lipophilic tetramethylated core.)
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Mass Spectrometry Detection: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.
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Validation Checkpoint: The protocol is self-validating if the Total Ion Chromatogram (TIC) shows a single sharp peak (>95% AUC) with a corresponding base peak mass of m/z 205.1 [M+H]⁺ . If an m/z of 221.1 is observed, it indicates N-oxidation of the primary amine, and the batch must be recrystallized or discarded.
Synthetic Utility: High-Throughput Diversification
The primary utility of this compound lies in its ability to serve as a rigid, lipophilic core for targeted libraries.
Protocol 2: Standardized Amidation Workflow
Objective: To generate a library of C5-amides for biological screening. Causality & Rationale: The C5-amine is an aniline. While it is less nucleophilic than an aliphatic amine, the electron-donating effect of the alkyl groups on the indoline ring slightly enhances its reactivity. HATU is selected as the coupling reagent because its superior activation kinetics overcome the moderate nucleophilicity of the aniline, preventing the formation of unreacted starting material.
Step-by-Step Methodology:
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Acid Activation: In a dry 2-dram vial, dissolve the target carboxylic acid (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M). Add HATU (1.5 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes. (Rationale: Pre-activation ensures the complete formation of the highly reactive HOAt ester, preventing the HATU from reacting directly with the C5-amine to form an unreactive guanidinium byproduct.)
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Coupling: Add 5-Amino-1,3,3,7-tetramethylindolin-2-one (1.0 eq) to the activated acid solution.
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Reaction Propagation: Seal the vial and stir at 40°C for 4 to 6 hours. (Rationale: Mild heating accelerates the coupling of the sterically unhindered but electronically moderate aniline.)
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Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Validation Checkpoint: Analyze the crude mixture via the LC-MS parameters established in Protocol 1. The complete disappearance of the m/z 205.1 peak validates the exhaustive consumption of the building block, confirming a successful coupling cycle.
Library Generation Workflow
High-throughput library synthesis and screening workflow for CAS 1248566-31-5.
References
- AK Scientific, Inc. "1248566-31-5 5-Amino-1,3,3,7-tetramethylindolin-2-one AKSci 4071EC." aksci.com.
- BLDpharm. "1248566-31-5 | 5-Amino-1,3,3,7-tetramethylindolin-2-one." bldpharm.com.
